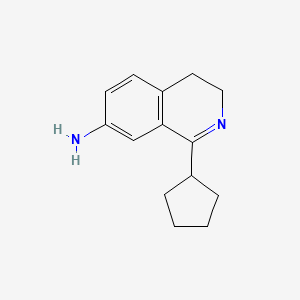
1-Cyclopentyl-3,4-dihydroisoquinolin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-3,4-dihydroisoquinolin-7-amine is a chemical compound that belongs to the class of dihydroisoquinolines. This compound is characterized by the presence of a cyclopentyl group attached to the nitrogen atom of the dihydroisoquinoline ring system. Dihydroisoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmacologically active compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3,4-dihydroisoquinolin-7-amine can be achieved through several synthetic routes. One common method involves the N-alkylation of 3,4-dihydroisoquinoline derivatives. The reaction typically involves the use of cyclopentyl halides as alkylating agents in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale N-alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclopentyl-3,4-dihydroisoquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding isoquinoline derivative.
Reduction: Reduction of the compound can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Isoquinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: N-alkylated or N-acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cyclopentyl-3,4-dihydroisoquinolin-7-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Cyclopentyl-3,4-dihydroisoquinolin-7-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Cyclopentyl-1,2,3,4-tetrahydroisoquinolin-7-amine
- 3,4-Dihydroisoquinolin-1(2H)-one derivatives
Uniqueness
1-Cyclopentyl-3,4-dihydroisoquinolin-7-amine is unique due to the presence of the cyclopentyl group, which imparts specific steric and electronic properties to the molecule. This structural feature can influence the compound’s reactivity and biological activity, making it distinct from other dihydroisoquinoline derivatives .
Eigenschaften
CAS-Nummer |
653604-62-7 |
|---|---|
Molekularformel |
C14H18N2 |
Molekulargewicht |
214.31 g/mol |
IUPAC-Name |
1-cyclopentyl-3,4-dihydroisoquinolin-7-amine |
InChI |
InChI=1S/C14H18N2/c15-12-6-5-10-7-8-16-14(13(10)9-12)11-3-1-2-4-11/h5-6,9,11H,1-4,7-8,15H2 |
InChI-Schlüssel |
YJEUQAWGZJVUQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C2=NCCC3=C2C=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


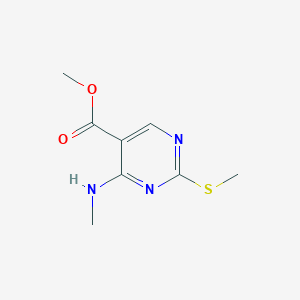
![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15068399.png)
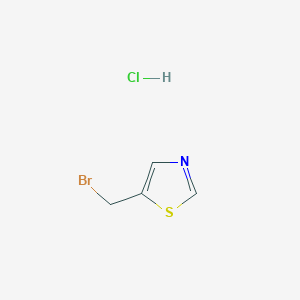
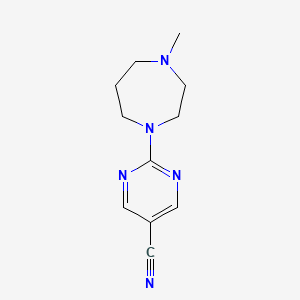
![methyl N-[2-(1H-indol-3-yl)ethyl]carbamate](/img/structure/B15068411.png)
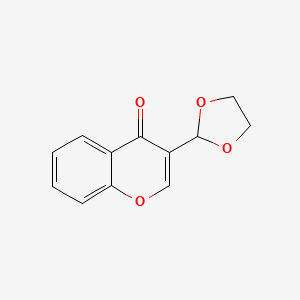
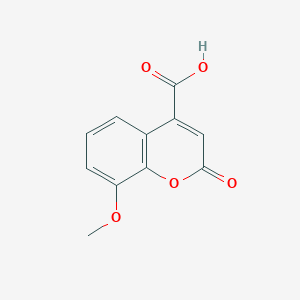
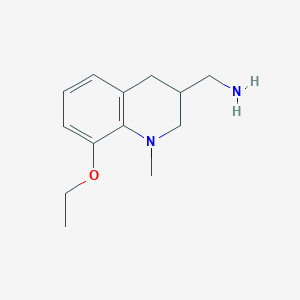
![8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B15068442.png)
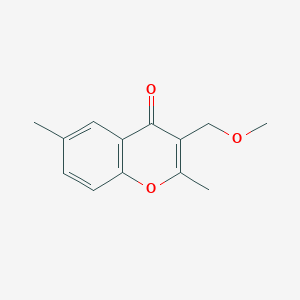
![6-Methoxy-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]](/img/structure/B15068447.png)
![2-(Difluoromethyl)-5-ethoxybenzo[d]oxazole](/img/structure/B15068448.png)
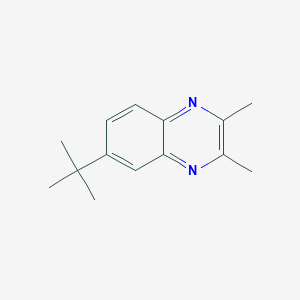
![6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B15068452.png)
